molecular formula C6H5Cl2FN2 B1425855 (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine CAS No. 771581-97-6

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine

Cat. No.: B1425855
CAS No.: 771581-97-6
M. Wt: 195.02 g/mol
InChI Key: LNLBGKHMSCZAJX-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Pyridine Derivatives in Organic Chemistry

The development of halogenated pyridine derivatives represents a cornerstone achievement in heterocyclic chemistry, with origins tracing back to the late nineteenth century when early researchers first documented pyridine halogenation reactions. The historical significance of these compounds emerged from the fundamental challenge of functionalizing electron-deficient aromatic systems, which required innovative synthetic approaches to overcome the inherent electronic mismatch between pyridine's electron-poor nature and traditional electrophilic aromatic substitution processes. Thomas Anderson's pioneering work in 1849, which led to the isolation of pure pyridine from animal bone oil, established the foundation for subsequent investigations into pyridine functionalization. This early discovery catalyzed decades of research focused on developing methods to introduce substituents onto the pyridine ring system, ultimately leading to the sophisticated halogenation strategies employed today.

The evolution of pyridine halogenation methodologies has been marked by several breakthrough discoveries that transformed the field. Wilhelm Körner and James Dewar's structural elucidation of pyridine in the 1870s provided the theoretical framework necessary for understanding substitution patterns and regioselectivity. Arthur Rudolf Hantzsch's synthesis of pyridine derivatives in 1881 demonstrated the first systematic approach to creating substituted pyridines, while Aleksei Chichibabin's 1924 synthesis reaction established industrial-scale production methods that remain relevant today. These historical developments created the intellectual infrastructure for modern halogenation strategies, including the recent breakthrough methodologies that enable selective halogenation at specific positions on the pyridine ring.

Contemporary advances in pyridine halogenation have revolutionized the field through the development of ring-opening, halogenation, and ring-closing strategies that overcome traditional limitations. The introduction of Zincke imine intermediates has enabled highly regioselective halogenation reactions under mild conditions, representing a paradigm shift from the harsh conditions traditionally required for pyridine functionalization. These modern methodologies have facilitated the synthesis of complex halogenated pyridines, including multi-substituted derivatives like this compound, which would have been extremely challenging to prepare using classical approaches. The development of designed phosphine reagents for position-selective halogenation has further expanded the synthetic toolbox, enabling late-stage functionalization of complex pharmaceutical intermediates.

Historical Period Key Development Impact on Halogenated Pyridine Chemistry
1849-1870 Pyridine isolation and purification Established fundamental understanding of pyridine structure
1871-1881 Structural elucidation and first syntheses Enabled rational design of substitution strategies
1924-1950 Industrial synthesis methods Facilitated large-scale production of pyridine derivatives
1990-2010 Advanced halogenation techniques Improved regioselectivity and functional group tolerance
2020-Present Zincke imine and phosphine-mediated methods Enabled mild conditions and complex substrate compatibility

Structural Significance of the 2,6-Dichloro-5-fluoropyridine Scaffold

The 2,6-dichloro-5-fluoropyridine scaffold represents a strategically designed molecular framework that maximizes both synthetic utility and biological activity through careful placement of halogen substituents. This substitution pattern creates a unique electronic environment that significantly alters the pyridine ring's reactivity profile compared to unsubstituted pyridine. The positioning of chlorine atoms at the 2 and 6 positions creates a sterically hindered environment around the nitrogen atom while simultaneously withdrawing electron density from the ring system. The fluorine substituent at the 5 position further modifies the electronic properties, contributing to the scaffold's distinctive reactivity and biological profile. This specific arrangement of halogens has proven particularly valuable in pharmaceutical chemistry, where it serves as a key intermediate for synthesizing various therapeutic agents.

The electron-withdrawing effects of the halogen substituents fundamentally alter the pyridine ring's chemical behavior, making it more susceptible to nucleophilic attack while reducing its basicity compared to unsubstituted pyridine. The chlorine atoms at positions 2 and 6 create additional sites for further functionalization through nucleophilic substitution reactions, providing multiple vectors for structural modification during drug development. The fluorine atom contributes to improved metabolic stability and enhanced binding affinity to biological targets, characteristics that are particularly valuable in medicinal chemistry applications. This combination of electronic and steric effects makes the 2,6-dichloro-5-fluoropyridine scaffold exceptionally versatile for pharmaceutical applications, as evidenced by its use in synthesizing fluoroquinolone antibiotics and other therapeutic agents.

The synthetic accessibility of the 2,6-dichloro-5-fluoropyridine scaffold has been significantly improved through recent methodological advances in selective pyridine halogenation. Traditional approaches required harsh conditions and often resulted in regioisomeric mixtures, limiting practical applications. However, modern techniques utilizing phosphorus oxychloride with lithium reagents have enabled efficient conversion of dihydroxy precursors to the desired dichlorofluoropyridine structure with high regioselectivity. These synthetic improvements have made the scaffold more readily available for pharmaceutical research and development, facilitating the exploration of diverse analogs and derivatives. The development of one-pot procedures that maintain high yields while minimizing purification steps has further enhanced the practical utility of this important structural motif.

Crystallographic and spectroscopic studies have revealed important insights into the three-dimensional structure and conformational preferences of the 2,6-dichloro-5-fluoropyridine scaffold. The halogen substituents create a distinctive electronic field around the pyridine ring that influences both intramolecular and intermolecular interactions. Nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing these compounds, with fluorine-19 nuclear magnetic resonance serving as a sensitive probe for detecting structural variations and substitution patterns. These analytical techniques have enabled detailed structure-activity relationship studies that guide the rational design of new derivatives with improved properties.

Role of Methanamine Substituents in Modulating Bioactivity

The incorporation of methanamine substituents into halogenated pyridine structures represents a critical design strategy for optimizing biological activity and pharmaceutical properties. The methanamine functional group at the 3-position of the 2,6-dichloro-5-fluoropyridine scaffold creates a primary amine that can participate in hydrogen bonding interactions with biological targets, significantly enhancing binding affinity and selectivity. This structural feature is particularly important in medicinal chemistry, where the ability to form specific interactions with protein targets often determines therapeutic efficacy. The flexibility of the methylene linker allows the amine group to adopt optimal conformations for binding while maintaining sufficient distance from the pyridine ring to minimize steric conflicts.

Computational studies have revealed that the methanamine substituent significantly alters the electronic distribution and conformational preferences of the parent pyridine scaffold. The electron-donating properties of the amine group partially counteract the electron-withdrawing effects of the halogen substituents, creating a more balanced electronic profile that enhances biological activity. Molecular modeling simulations have demonstrated that the methanamine group can engage in favorable electrostatic interactions with negatively charged residues in protein binding sites, while the methylene spacer provides optimal geometric positioning for these interactions. These computational insights have proven invaluable for understanding structure-activity relationships and guiding the design of more potent analogs.

The biological significance of the methanamine substituent extends beyond simple binding affinity to encompass effects on selectivity, metabolic stability, and cellular permeability. Research has demonstrated that compounds containing the this compound motif exhibit enhanced selectivity for specific biological targets compared to analogs lacking this structural feature. The primary amine can undergo protonation under physiological conditions, creating a positively charged species that may facilitate cellular uptake through specific transport mechanisms. Additionally, the methanamine group can serve as a site for further structural modification, enabling the introduction of additional functional groups that fine-tune biological properties.

Structure-activity relationship studies have revealed critical insights into how modifications of the methanamine substituent affect biological activity. Alkylation of the primary amine generally results in reduced activity, suggesting that the free amine is essential for optimal biological function. However, certain secondary and tertiary amine derivatives retain significant activity, indicating that the specific nature of the nitrogen substitution can be optimized for particular applications. The length and flexibility of the alkyl chain connecting the amine to the pyridine ring also play crucial roles in determining activity, with the single methylene unit appearing to provide optimal spacing for most biological targets.

Structural Feature Biological Impact Mechanism of Action
Primary amine group Enhanced target binding affinity Hydrogen bonding and electrostatic interactions
Methylene linker Optimal geometric positioning Conformational flexibility for target accommodation
Electron-donating properties Balanced electronic profile Counteracts halogen electron withdrawal
Protonation capability Improved cellular permeability Facilitates transport across cell membranes
Modification potential Tunable selectivity Enables further optimization through derivatization

The methanamine functionality also plays a crucial role in determining the pharmacological profile of compounds containing this structural motif. The presence of a basic amine group affects aqueous solubility, with protonated forms generally exhibiting enhanced water solubility compared to neutral analogs. This property is particularly important for pharmaceutical applications, where adequate solubility is essential for bioavailability and therapeutic efficacy. The methanamine group can also influence tissue distribution and elimination pathways, potentially affecting the duration and intensity of biological effects. Understanding these pharmacological implications is essential for optimizing the therapeutic potential of this compound derivatives.

Properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H,2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLBGKHMSCZAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two chlorine atoms and one fluorine atom on the pyridine ring, which may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C7H7Cl2FN2
  • Molecular Weight : 195.05 g/mol
  • Structure : The presence of halogen atoms contributes to the compound's lipophilicity and reactivity, making it a suitable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in critical metabolic pathways. The substitution of halogens can influence the compound's binding affinity and specificity towards these targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of halogens enhances its interaction with cellular targets involved in tumor growth.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes linked to cancer progression, potentially modulating metabolic pathways critical for tumor survival .

Anticancer Studies

A study focusing on similar pyridine derivatives indicated that compounds with halogen substitutions demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Enzyme Interaction Studies

Research on fluorinated pyridine compounds has shown that they can act as effective inhibitors of cytochrome P450 enzymes, which play a role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs or active metabolites . The dual halogen substitution in this compound may enhance these interactions.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
This compoundTwo Cl atoms, one F atomIncreased reactivity due to multiple halogen substitutions
(5-Fluoropyridin-3-yl)methylamineOne F atomLower reactivity compared to dichloro derivative
Bis((5-fluoropyridin-3-yl)methyl)amineDimeric structurePotentially increased potency due to dimerization effects

Scientific Research Applications

Antitumor Activity

Research indicates that (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine may exhibit significant antitumor properties. Preliminary studies suggest that halogenated pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potential efficacy against tumors .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to cancer progression. The dual halogen substitution may enhance its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such inhibition can lead to increased bioavailability of co-administered drugs or active metabolites .

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer activity of several pyridine derivatives, including this compound. The compound was tested across a panel of approximately sixty cancer cell lines using a single-dose assay. The results indicated significant growth inhibition rates, suggesting its potential as an anticancer agent .

Case Study 2: Interaction with Ion Channels

Research has demonstrated that derivatives of this compound can act as openers for KCNQ channels, which are involved in neuronal signaling. This suggests potential applications in neurological disorders where modulation of ion channels is beneficial .

Summary of Biological Activities

The biological activities attributed to this compound include:

  • Antitumor Effects : Inhibition of cancer cell proliferation.
  • Enzyme Modulation : Inhibition of cytochrome P450 enzymes.
  • Ion Channel Interaction : Modulation of neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs sharing halogenated aromatic cores and/or amine functionalities. Key differences in structure, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine and Analogous Compounds
Compound Name Core Structure Functional Group Key Substitutions Biological/Industrial Relevance Reference
This compound Pyridine Methanamine 2,6-Cl; 5-F Pharmaceutical intermediate
QO-58 () Pyridine Pyrazolopyrimidinone 2,6-Cl; 5-F (integrated into a polyheterocyclic system) KCNQ2/3 potassium channel opener
Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate Pyridine Acetoacetate ester 2,6-Cl; 5-F Key intermediate in drug synthesis
2,6-Dichloro-4-fluoroaniline (CAS 344-19-4) Benzene Aniline 2,6-Cl; 4-F Agrochemical precursor
1-(2,4-Dichloro-5-fluorophenyl)ethanamine Benzene Secondary amine 2,4-Cl; 5-F Potential bioactive molecule scaffold

Key Comparative Insights

Pyridine vs. Benzene Core
  • Electronic Effects : Pyridine’s nitrogen atom introduces electron-withdrawing effects, enhancing the reactivity of substituents compared to benzene derivatives. For example, the methanamine group in this compound is more nucleophilic than the aniline group in 2,6-Dichloro-4-fluoroaniline due to the pyridine ring’s electron-deficient nature .
  • Benzene analogs like 2,6-Dichloro-4-fluoroaniline are more commonly associated with agrochemical applications .
Functional Group Influence
  • Methanamine vs. Acetoacetate : The methanamine group enables amide or imine formation, critical for drug derivatization. In contrast, Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate’s ester group is pivotal in Claisen or Michael addition reactions for building complex heterocycles .
  • Amine Position and Type : 1-(2,4-Dichloro-5-fluorophenyl)ethanamine, a secondary amine, exhibits reduced nucleophilicity compared to the primary amine in the target compound, affecting its utility in coupling reactions .
Halogenation Patterns
  • In benzene derivatives like 2,6-Dichloro-4-fluoroaniline, the para-fluorine may enhance metabolic stability in agrochemicals .

Preparation Methods

Reaction Pathway:

  • Starting Material: 2,6-Dichloro-5-fluoropyridine
  • Reagent: Ammonia or primary amines (e.g., methylamine)
  • Conditions: Elevated temperature, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes under pressure to facilitate substitution.

Example:

A typical synthesis involves heating 2,6-dichloro-5-fluoropyridine with excess ammonia at temperatures ranging from 100°C to 150°C. Under these conditions, the chlorine atom at the 3-position is replaced by the amino group, yielding the target compound.

Data:

Parameter Conditions Yield Reference
Temperature 130°C 39%
Solvent Acetonitrile
Reaction Time 21 hours

This method benefits from simplicity but may require optimization to improve yield and selectivity, especially to prevent over-substitution or side reactions.

Microwave-Assisted Amination

Recent advancements have employed microwave irradiation to accelerate the nucleophilic substitution process, significantly reducing reaction times and improving yields.

Procedure:

  • React 2,6-dichloro-5-fluoropyridine with ammonia or amines in acetonitrile.
  • Use microwave irradiation at 130°C for approximately 21 hours.
  • Employ bases such as N-ethyl-N,N-diisopropylamine to facilitate the substitution.

Optimization:

  • Microwave conditions allow rapid heating and uniform energy distribution, leading to higher conversion rates.
  • Adjusting microwave power and reaction duration can optimize yield and purity.

Results:

Yield Reaction Conditions Reference
39% Microwave irradiation at 130°C for 21 hours

Sequential Functionalization via Cross-Coupling and Halogenation

An alternative route involves initial selective halogenation, followed by cross-coupling reactions to introduce the amino group.

Stepwise Approach:

  • Step 1: Halogenate 2,6-dichloropyridine selectively at the 3-position using suitable halogenating agents.
  • Step 2: Employ palladium-catalyzed coupling reactions with ammonia or amine derivatives to replace the halogen with an amino group.

Catalytic Conditions:

  • Use Pd(PPh₃)₄ as catalyst.
  • Employ bases like sodium carbonate in DME/H₂O solvent systems.
  • Reaction temperatures around 150°C.

Optimization:

  • Careful control of temperature and stoichiometry minimizes over-chlorination.
  • Monitoring via TLC or HPLC ensures reaction progress and prevents by-product formation.

Summary of Reaction Conditions and Yields

Method Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution Ammonia/primary amines Acetonitrile 130°C 21h 39% Microwave-assisted
Cross-coupling 2,6-Dichloropyridine + NH₃ DME/H₂O 150°C 24-48h Variable Catalyzed by Pd
Stepwise halogenation + amination Halogenating agents + NH₃ Various 100-150°C 12-24h Moderate Requires purification

Notes on Reaction Optimization

  • Temperature Control: Elevated temperatures favor substitution but can lead to side reactions; microwave irradiation offers precise control.
  • Solvent Choice: Polar aprotic solvents like acetonitrile or DMSO enhance nucleophilic attack.
  • Base Selection: Bases such as diisopropylethylamine or sodium carbonate facilitate deprotonation and improve yields.
  • Purification: Reverse-phase chromatography or recrystallization ensures high purity of the final product.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine?

A multistep approach is typical, starting with halogenation of the pyridine core followed by functionalization of the methanamine group. For example, nucleophilic substitution reactions under controlled temperatures (e.g., 0–5°C) with ammonia or protected amines can introduce the methanamine moiety. Chlorination and fluorination are achieved using reagents like POCl₃ or SF₄, with careful monitoring to avoid over-halogenation. Solvent choice (e.g., DMF or THF) and catalytic agents (e.g., CuI for Ullmann-type couplings) are critical for regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and ¹⁹F NMR validate regiochemistry and substituent positions. Reverse-phase HPLC (e.g., C18 columns with 0.1% TFA in water/acetonitrile gradients) assesses purity, with UV detection at 254 nm due to the aromatic pyridine ring. X-ray crystallography (using programs like SHELXL ) resolves absolute configuration if crystals are obtainable. Comparative analysis with spectral databases (e.g., PubChem ) helps identify impurities.

Q. What safety protocols are essential during experimental handling?

Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood due to potential volatility and inhalation hazards. Quench reactive byproducts (e.g., excess halogens) with sodium thiosulfate. Waste must be segregated and disposed via certified hazardous waste services, as described for structurally related halogenated amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amination step?

Systematic screening of temperature, solvent polarity, and catalyst loading is recommended. For example, replacing traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) may reduce side reactions. Microwave-assisted synthesis at 80–100°C can accelerate kinetics. Monitoring intermediates via LC-MS helps identify bottlenecks. Computational tools (e.g., DFT calculations) predict favorable reaction pathways by analyzing electron density around the pyridine ring .

Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data?

Cross-validate using multiple techniques: IR spectroscopy confirms functional groups, while NOESY NMR clarifies spatial arrangements. If computational predictions (e.g., Gaussian-based NMR shifts) deviate, re-examine the input geometry—minor conformational changes in the methanamine group can alter spectral profiles. Crystallographic data (if available) serve as a definitive reference .

Q. What strategies are effective for studying this compound’s potential as a ligand in coordination chemistry?

Titration experiments with metal salts (e.g., Cu(II), Pd(II)) monitored by UV-Vis or fluorescence spectroscopy reveal binding stoichiometry. Single-crystal X-ray diffraction of metal complexes determines coordination geometry. Competitive binding assays using EDTA assess stability constants. The methanamine group’s lone pair and halogen substituents’ electron-withdrawing effects enhance metal affinity, as seen in related pyridine derivatives .

Q. How can researchers mitigate decomposition during long-term storage?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for solid forms. Regular HPLC checks detect degradation products (e.g., dehalogenated analogs). Adding radical scavengers (e.g., BHT) inhibits oxidative breakdown, particularly in solution phases .

Data Contradiction and Troubleshooting

Q. How to address inconsistent biological activity results across assay platforms?

Verify compound integrity post-assay via LC-MS to rule out degradation. Control for solvent effects (e.g., DMSO concentration in cell-based assays). Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, complementing indirect activity readouts. Differences in membrane permeability (e.g., logP variations due to halogenation) may explain cell-based vs. cell-free discrepancies .

Q. Why might crystallization attempts fail, and how can this be remedied?

Poor crystal growth often stems from excessive impurities or flexible methanamine groups. Recrystallize using mixed solvents (e.g., ethanol/water) with slow evaporation. Seeding with microcrystals of analogous compounds (e.g., 6-methoxypyridin-3-yl derivatives ) can induce nucleation. If flexibility persists, co-crystallize with stabilizing agents like crown ethers.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine
Reactant of Route 2
(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.